molecular formula C22H17BrN6O3 B2773964 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1170476-78-4

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2773964
CAS No.: 1170476-78-4
M. Wt: 493.321
InChI Key: ILQAEHWRLRLTEX-UHFFFAOYSA-N
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Description

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, an indene moiety, and a pyrrolo[3,4-d][1,2,3]triazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.

Scientific Research Applications

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.

    Indene synthesis: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, followed by cyclization.

    Pyrrolo[3,4-d][1,2,3]triazole formation: This step involves the cyclization of a suitable precursor, such as an azide, with an alkyne.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-3-(4-methoxyphenyl)urea: Shares the bromophenyl group but differs in the urea moiety.

    4-(4-bromophenyl)-3-ethyl-2-(ethylimino)-2,3-dihydro-1,3-thiazol-3-ium chloride: Contains the bromophenyl group but has a different core structure.

Uniqueness

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its combination of multiple functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O3/c23-15-7-4-13(5-8-15)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)16-9-6-12-2-1-3-14(12)10-16/h4-10,18-19H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQAEHWRLRLTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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